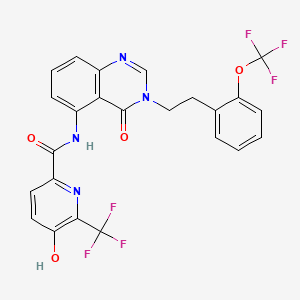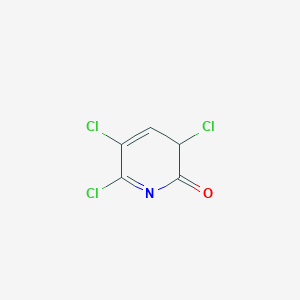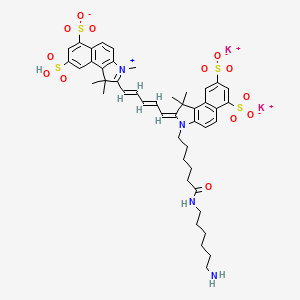
Hsd17B13-IN-95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-95 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). This compound has shown potential in reducing liver fibrosis and inflammation, making it a promising candidate for treating liver diseases such as non-alcoholic steatohepatitis (NASH) and other chronic liver conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-95 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput screening techniques to identify the most efficient synthetic routes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-95 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity against the target enzyme .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .
Major Products: The major products formed from the reactions involving this compound are derivatives with enhanced activity and specificity towards the target enzyme. These derivatives are tested for their efficacy in reducing liver fibrosis and inflammation .
Scientific Research Applications
Hsd17B13-IN-95 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme HSD17B13 and its role in lipid metabolism. In biology, it helps researchers understand the molecular mechanisms underlying liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases such as NASH and NAFLD. In the industry, it is used in the development of new drugs targeting liver diseases .
Mechanism of Action
Hsd17B13-IN-95 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of cytotoxic lipids, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the reduction of lipid droplet formation and the inhibition of pro-inflammatory signaling pathways .
Comparison with Similar Compounds
Hsd17B13-IN-95 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include other inhibitors of the hydroxysteroid dehydrogenase family, such as BI-3231 and other small molecule inhibitors. This compound stands out due to its ability to significantly reduce liver fibrosis and inflammation with minimal side effects .
Properties
Molecular Formula |
C24H16F6N4O4 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
5-hydroxy-N-[4-oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H16F6N4O4/c25-23(26,27)20-17(35)9-8-16(32-20)21(36)33-15-6-3-5-14-19(15)22(37)34(12-31-14)11-10-13-4-1-2-7-18(13)38-24(28,29)30/h1-9,12,35H,10-11H2,(H,33,36) |
InChI Key |
SPPSPRQAEXJVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12364999.png)
![[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] acetate](/img/structure/B12365007.png)
![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)



![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
